molecular formula C21H21N5O5S2 B4190450 N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B4190450
M. Wt: 487.6 g/mol
InChI Key: IQEYMWUUAVNSRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide is a complex organic compound that features a thiazole ring, a piperazine ring, and a nitrophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide typically involves multi-step organic reactionsThe final step involves the coupling of the thiazole derivative with a piperazine derivative under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide
  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide

Uniqueness

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound in various research fields .

Properties

IUPAC Name

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O5S2/c27-19(15-24-10-12-25(13-11-24)16-4-2-1-3-5-16)23-21-22-14-20(32-21)33(30,31)18-8-6-17(7-9-18)26(28)29/h1-9,14H,10-13,15H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEYMWUUAVNSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.